molecular formula C20H20N2O3S2 B2964751 (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-mesitylpropanamide CAS No. 682783-41-1

(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-mesitylpropanamide

Cat. No. B2964751
CAS RN: 682783-41-1
M. Wt: 400.51
InChI Key: JQGQMOHTYYPXMZ-LFIBNONCSA-N
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Description

The compound contains several functional groups including a furan ring, a thiazolidine ring, an amide group, and a mesityl group. The furan ring is a heterocyclic compound that consists of a five-membered aromatic ring with four carbon atoms and one oxygen . The thiazolidine ring is a heterocyclic compound that consists of a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom. The amide group (-CONH2) is a type of functional group that consists of a carbonyl group (C=O) linked to a nitrogen atom. The mesityl group is a trisubstituted phenyl ring, which is often used in organic synthesis due to its bulky nature.


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the furan ring can undergo electrophilic aromatic substitution, and the amide group can participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. For example, the presence of polar functional groups like the amide could impact its solubility in different solvents .

Scientific Research Applications

Anticancer and Antiangiogenic Effects

  • Synthesis and Anticancer Effects : This compound and its derivatives have been synthesized and studied for their anticancer and antiangiogenic effects. These compounds have shown potential in inhibiting tumor growth and angiogenesis in mouse models, suggesting their applicability in cancer therapy (Chandrappa et al., 2010).

Cytotoxicity and Apoptosis Induction in Leukemia Cells

  • Cytotoxicity in Human Leukemia Cells : Various derivatives of this compound have been shown to exhibit moderate to strong antiproliferative activity in human leukemia cell lines. The presence of electron-donating groups on the thiazolidinone moiety enhances its anticancer properties (Chandrappa et al., 2009).

Antimicrobial Activity

  • Antimicrobial Screening : Some derivatives of the compound have been found to possess significant antimicrobial activity against various bacterial and fungal species, highlighting their potential in antimicrobial therapy (Patel & Shaikh, 2010).

Anti-Tuberculosis Activity

  • Potential Against Tuberculosis : Derivatives of this compound have been synthesized and evaluated for their antibacterial, antifungal, and anti-tuberculosis properties, showing promise in the treatment of tuberculosis (Akhaja & Raval, 2012).

Anti-Hyperglycemic Activity

  • Anti-Hyperglycemic Properties : N-substituted derivatives of this compound have been synthesized and tested for their anti-hyperglycemic effects. They have shown significant decreases in blood glucose levels, indicating their potential use in diabetes treatment (Mahapatra, Saini, & Kumar, 2016).

Inhibition of Matrix Metalloproteinases

  • MMP Inhibition : Derivatives of this compound have been shown to inhibit matrix metalloproteinases (MMPs), which play a role in tissue damage and inflammation. One derivative demonstrated a high inhibitory effect on MMP-9, suggesting potential therapeutic applications in wound healing and inflammatory diseases (Incerti et al., 2018).

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its activity in biological systems or other relevant contexts .

properties

IUPAC Name

3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2,4,6-trimethylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S2/c1-12-9-13(2)18(14(3)10-12)21-17(23)6-7-22-19(24)16(27-20(22)26)11-15-5-4-8-25-15/h4-5,8-11H,6-7H2,1-3H3,(H,21,23)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGQMOHTYYPXMZ-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-mesitylpropanamide

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